molecular formula C19H27BN2O5 B14909838 tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B14909838
M. Wt: 374.2 g/mol
InChI Key: PJMDBGDQIRGHOE-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that features a benzimidazole core with a tert-butyl ester and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps. One common approach is to start with the benzimidazole core, which is then functionalized with the tert-butyl ester and boronate ester groups through a series of substitution reactions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boronate ester group makes it particularly useful in cross-coupling reactions .

Biology and Medicine

Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents .

Industry

In the industrial sector, the compound can be used in the production of advanced materials, including polymers and nanomaterials, due to its versatile chemical reactivity .

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate exerts its effects is largely dependent on its chemical reactivity. The boronate ester group can interact with various molecular targets, facilitating reactions such as cross-coupling. The benzimidazole core may also interact with biological targets, influencing pathways involved in disease processes .

Properties

Molecular Formula

C19H27BN2O5

Molecular Weight

374.2 g/mol

IUPAC Name

tert-butyl 2-oxo-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]benzimidazole-1-carboxylate

InChI

InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(24)22-14-11-9-8-10-13(14)21(15(22)23)12-20-26-18(4,5)19(6,7)27-20/h8-11H,12H2,1-7H3

InChI Key

PJMDBGDQIRGHOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN2C3=CC=CC=C3N(C2=O)C(=O)OC(C)(C)C

Origin of Product

United States

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